molecular formula C13H8ClFN2S B3009669 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine CAS No. 1268086-26-5

4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine

Cat. No.: B3009669
CAS No.: 1268086-26-5
M. Wt: 278.73
InChI Key: DUEYRERCMZVQMJ-UHFFFAOYSA-N
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Description

4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, substituted with a chlorine atom at the 4-position, a fluorophenyl group at the 7-position, and a methyl group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.

    Introduction of Substituents: The chlorine atom at the 4-position and the fluorophenyl group at the 7-position can be introduced through nucleophilic aromatic substitution reactions. The methyl group at the 2-position can be introduced via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput synthesis techniques and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

    Suzuki Coupling: The fluorophenyl group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.

    Suzuki Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thienopyrimidine derivative.

Scientific Research Applications

4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy and treatments for inflammatory disorders.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It is employed in chemical biology to probe cellular pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar core structure but lacks the fluorophenyl and methyl substituents.

    4-Chloro-5,7-bis(4-fluorophenyl)pyrrolo[2,3-d]pyrimidine: Contains two fluorophenyl groups instead of one.

    4-Chloro-7-(4-methylphenyl)-2-methylthieno[3,2-d]pyrimidine: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chlorine and fluorophenyl groups enhances its potential as a pharmacophore in drug design.

Properties

IUPAC Name

4-chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2S/c1-7-16-11-10(6-18-12(11)13(14)17-7)8-2-4-9(15)5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEYRERCMZVQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)SC=C2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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